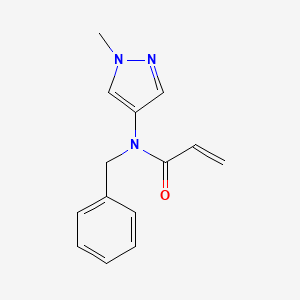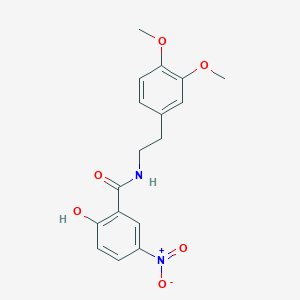![molecular formula C18H13F2NO3S B2459816 4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde CAS No. 1825626-76-3](/img/structure/B2459816.png)
4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde, also known as DMTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer growth, and bacterial cell wall synthesis. 4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of NF-κB, a transcription factor involved in inflammation. 4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde has been shown to have antibacterial effects by disrupting the cell wall synthesis of certain bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde in lab experiments is its high purity and yield. This allows for accurate and reproducible results. Another advantage is its versatility in terms of its potential therapeutic applications. However, a limitation of using 4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde and its potential side effects.
Synthesis Methods
4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde can be synthesized through a multi-step process involving the reaction of 2,6-difluorobenzene with thioamide, followed by methylation and aldehyde formation. This process has been optimized to yield high purity and yield of 4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde.
Scientific Research Applications
4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. 4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and kill bacteria. In addition, 4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3S/c1-23-16-7-11(8-22)5-6-15(16)24-9-17-21-14(10-25-17)18-12(19)3-2-4-13(18)20/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCLJALKBMPDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=NC(=CS2)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B2459734.png)

![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B2459736.png)
![N,N-diethyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2459739.png)
![3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2459740.png)

![8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2459744.png)
![7-chloro-N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2459745.png)
![6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2459746.png)

![2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2459749.png)
![3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2459753.png)
